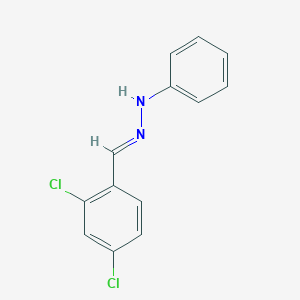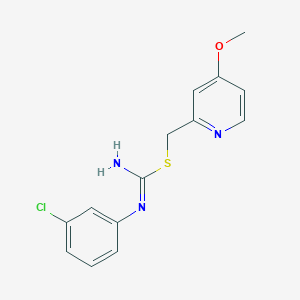
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C22H23N3O3S. This compound belongs to the thiazolidinone class, which is known for its diverse biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carbaldehyde with 4-ethoxyaniline[_{{{CITATION{{{2{of N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ...](https://link.springer.com/content/pdf/10.1007/s11243-007-9024-0.pdf). The reaction proceeds under acidic conditions, often using a catalyst such as p-toluenesulfonic acid[{{{CITATION{{{2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl .... The intermediate product is then cyclized with thiosemicarbazide to form the final thiazolidinone structure[{{{CITATION{{{_2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ....
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in treating diseases such as diabetes and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of its antidiabetic activity, it may inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism. Additionally, it may modulate signaling pathways related to insulin sensitivity and glucose uptake.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the ethoxyphenyl group and the thiazolidinone ring. Similar compounds include other thiazolidinone derivatives, which also exhibit biological activities but may differ in their substituents and overall molecular structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-18-12-10-16(11-13-18)22-24(19(26)14-29-22)20-15(2)23(3)25(21(20)27)17-8-6-5-7-9-17/h5-13,22H,4,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXNUEHAHRJFNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)CS2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-methyl-1-piperazinyl)-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B373997.png)
![2-bromoethyl 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether](/img/structure/B373999.png)
![1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B374000.png)
![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one oxime](/img/structure/B374001.png)
![2-[4-(dibenzylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B374002.png)


![2-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B374011.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)
![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)

![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)

